Gosferol

Description

Properties

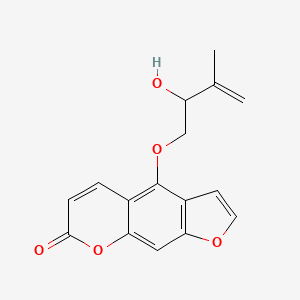

IUPAC Name |

4-(2-hydroxy-3-methylbut-3-enoxy)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-9(2)12(17)8-20-16-10-3-4-15(18)21-14(10)7-13-11(16)5-6-19-13/h3-7,12,17H,1,8H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMOMQJYQYBMKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-Pabulenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034438 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33783-80-1 | |

| Record name | (R)-Pabulenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034438 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

123 - 125 °C | |

| Record name | (R)-Pabulenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034438 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Structure and Properties of Gossypol

Disclaimer: The query for "Gosferol" has been interpreted as a likely misspelling of "Gossypol," a well-documented polyphenolic aldehyde. This guide focuses exclusively on Gossypol.

Introduction

Gossypol is a naturally occurring polyphenolic compound derived from the cotton plant (genus Gossypium).[1][2] It is a yellow pigment found in the seeds, roots, and stems of the plant, where it functions as a phytoalexin, providing protection against pests and diseases.[2][3][4] Historically investigated as a male oral contraceptive, Gossypol has garnered significant scientific interest for its diverse biological activities, including anticancer, antiviral, and antioxidant properties.[1][2][5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological mechanisms of Gossypol, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Isomerism

Gossypol is a binaphthalene-based sesquiterpenoid with a complex chemical structure.[4][7] Its systematic chemical name is 2,2′-bis(8-formyl-1,6,7-trihydroxy-5-isopropyl-3-methylnaphthalene).[2] The molecule consists of two naphthalene rings linked by a single bond, which gives rise to unique stereochemical properties.[2]

Molecular Formula: C₃₀H₃₀O₈[2]

Molar Mass: 518.56 g/mol [3]

Atropisomerism and Enantiomers

Due to hindered rotation around the central binaphthyl bond, Gossypol exhibits atropisomerism, existing as two stable enantiomers: (+)-Gossypol and (-)-Gossypol.[1][2][8] These enantiomers have distinct biological activities. For instance, the (-)-enantiomer is reported to be more biologically active in terms of its antispermatogenic and antitumor effects.[9][10]

Tautomerism

Gossypol can exist in three different tautomeric forms: an aldehyde form, a ketone (quinoid) form, and a lactol (hemiacetal) form.[2][4][8] The predominance of a particular tautomer is dependent on the solvent and the physical state. In nonpolar solvents and the solid state, the aldehyde form is the most prevalent.[2]

Physicochemical Properties

Gossypol's physical and chemical properties are summarized in the tables below. These properties are crucial for its handling, formulation, and understanding its behavior in biological systems.

Table 1: Physical Properties of Gossypol

| Property | Value | References |

| Appearance | Off-white to yellow solid; tabular or needle-like crystals | [2][11] |

| Melting Point | 181-183 °C | [11] |

| Boiling Point | 522.63 °C (estimate) | [11] |

| Density | 1.1912 g/cm³ (estimate) | [11] |

| pKa | 7.15 ± 0.50 (Predicted) | [11] |

| Refractive Index | 1.605 (in methanol and ether), 1.784 and 1.635 (in ether and ethanol mixtures), 1.605, 1.740 and 1.830 (in ethanol solution) | [2] |

Table 2: Solubility Profile of Gossypol

| Solvent | Solubility | References |

| Water | Insoluble | [2][11] |

| Ethanol | Soluble (25 mg/ml) | [11] |

| Methanol | Soluble (2 mg/ml) | [11] |

| DMSO | Soluble (≥25.95 mg/mL) | [11] |

| DMF | Soluble (25 mg/ml) | [11] |

| Acetone | Soluble | [11] |

| Chloroform | Soluble | [11] |

| Ether | Soluble | [11] |

| Benzene | Slightly soluble | [2] |

| Cyclohexane | Slightly soluble | [2] |

Biological Activity and Mechanism of Action

Gossypol exhibits a wide range of biological effects, stemming from its ability to interact with multiple cellular targets and signaling pathways.

Anticancer Activity

A significant area of research focuses on Gossypol's potential as an anticancer agent. Its primary mechanism is the induction of apoptosis (programmed cell death) in cancer cells.[12][13]

-

Inhibition of Anti-apoptotic Proteins: Gossypol functions as a BH3 mimetic, binding to the BH3 groove of anti-apoptotic Bcl-2 family proteins such as Bcl-2 and Bcl-xL.[5][6] This action neutralizes their protective function, allowing pro-apoptotic proteins to initiate the apoptotic cascade.

-

Activation of Apoptotic Pathways: Gossypol has been shown to induce apoptosis through both caspase-dependent and independent pathways.[12] It can activate initiator caspases like caspase-9 and effector caspases such as caspase-3.[5][6][14]

-

Induction of Oxidative Stress: The compound can generate reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction, which are potent triggers of apoptosis.[12][15][16]

-

DNA Damage and p53 Activation: Studies have demonstrated that Gossypol can induce DNA damage, leading to the activation of the tumor suppressor protein p53, which in turn promotes apoptosis.[14]

-

Inhibition of Angiogenesis: Gossypol can disrupt the binding between MDM2 protein and VEGF mRNA, thereby inhibiting angiogenesis, the formation of new blood vessels that tumors need to grow.[12]

-

Induction of Autophagy: In some cancer cells, Gossypol can induce autophagy, a cellular process of self-digestion that can lead to cell death.[12]

Caption: Gossypol's induction of apoptosis via Bcl-2 inhibition and DNA damage.

Antispermatogenic Activity

Gossypol was initially studied for its potential as a male contraceptive.[1] It disrupts spermatogenesis through several mechanisms:

-

Mitochondrial Dysfunction: It targets the mitochondria in sperm cells, uncoupling oxidative phosphorylation and inhibiting ATP generation, which is essential for sperm motility.[9]

-

Enzyme Inhibition: Gossypol inhibits key enzymes involved in spermatogenesis and sperm function, such as lactate dehydrogenase-X (LDH-X).[9]

-

Ion Imbalance: It can inhibit Na⁺/K⁺-ATPase, leading to a decrease in the potassium content of the spermatozoal membrane.[9]

Caption: Mechanism of Gossypol's antispermatogenic effects.

Toxicity

Despite its therapeutic potential, the clinical use of Gossypol is limited by its toxicity.[15][16] The primary toxic effects include:

-

Hypokalemia: A significant side effect observed in human trials was hypokalemia (low potassium levels), which can lead to fatigue, muscle weakness, and paralysis.[1]

-

Hepatotoxicity and Nephrotoxicity: Animal studies have shown that Gossypol can cause damage to the liver and kidneys.[9]

-

Irreversible Infertility: In some cases, the antispermatogenic effects of Gossypol were found to be irreversible.[1]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common protocols used in Gossypol research.

Protocol for Gossypol Extraction from Cottonseed

This protocol provides a general workflow for the extraction and purification of Gossypol for experimental use.

Caption: A generalized workflow for the extraction and purification of Gossypol.

Methodology:

-

Preparation of Cottonseed: Cottonseeds are de-hulled to obtain the kernels.

-

Flaking: The kernels are mechanically flaked to increase the surface area for efficient solvent extraction.

-

Solvent Extraction: The flaked kernels are mixed with a suitable solvent, such as acetone or a mixture of acetone and isopropanol, to dissolve the Gossypol.[17][18]

-

Filtration: The mixture is filtered to separate the solid cottonseed meal from the Gossypol-containing solvent.

-

Solvent Removal: The solvent is removed from the filtrate, typically using a rotary evaporator under reduced pressure, to yield crude Gossypol.

-

Purification: The crude extract is then purified using techniques like silica gel column chromatography to obtain pure Gossypol.[3]

-

Characterization: The purity and identity of the isolated Gossypol are confirmed using methods such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectrophotometry.[3]

Protocol for Cell Viability (MTT) Assay

The MTT assay is commonly used to assess the cytotoxic effects of Gossypol on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7, DU-145) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Gossypol Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of Gossypol. A control group with no Gossypol treatment is also included. The cells are incubated for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Incubation: The plates are incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The cell viability is calculated as a percentage relative to the control group, and dose-response curves are generated to determine the IC₅₀ (half-maximal inhibitory concentration) of Gossypol.

Protocol for Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins (e.g., Bcl-2, caspases, p53) in cells treated with Gossypol.

Methodology:

-

Cell Lysis: Cells treated with Gossypol and control cells are harvested and lysed using a suitable lysis buffer to extract total proteins.

-

Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody, and the signal is captured using an imaging system.

-

Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Conclusion

Gossypol remains a compound of significant interest due to its multifaceted biological activities. Its well-defined chemical structure, characterized by atropisomerism and tautomerism, gives rise to its diverse interactions with biological systems. While its potential as an anticancer and contraceptive agent is promising, its clinical application is hampered by toxicity concerns. Future research may focus on the development of Gossypol derivatives with improved therapeutic indices and the elucidation of its complex mechanisms of action in various disease models. This guide provides a foundational understanding of Gossypol's core chemical and biological properties to support ongoing and future research endeavors.

References

- 1. Gossypol - Wikipedia [en.wikipedia.org]

- 2. Structure, properties of gossypol and its derivatives—from physiological activities to drug discovery and drug design - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Showing Compound Gossypol (FDB000742) - FooDB [foodb.ca]

- 8. researchgate.net [researchgate.net]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. researchgate.net [researchgate.net]

- 11. GOSSYPOL CAS#: 303-45-7 [m.chemicalbook.com]

- 12. The potential roles of gossypol as anticancer agent: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Facebook [cancer.gov]

- 14. Gossypol induces apoptosis by activating p53 in prostate cancer cells and prostate tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benthamdirect.com [benthamdirect.com]

- 16. Mechanism of Drug and Toxic Actions of Gossypol: Focus on Reactive Oxygen Species and Electron Transfer - ProQuest [proquest.com]

- 17. researchgate.net [researchgate.net]

- 18. Multiple strategies to detoxify cottonseed as human food source - PMC [pmc.ncbi.nlm.nih.gov]

Goserelin: A GnRH Agonist in Hormone-Sensitive Cancers

An in-depth analysis of scientific literature reveals no compound named "Gosferol" in the context of cancer cell research. It is possible that this is a typographical error or a novel compound not yet described in published studies. However, extensive research has been conducted on two similarly named agents, Goserelin and Kaempferol , both of which have significant implications in oncology. This guide will provide a detailed overview of the mechanism of action for both compounds in cancer cells, adhering to the specified requirements for data presentation, experimental protocols, and visualization.

Goserelin is a synthetic analogue of gonadotropin-releasing hormone (GnRH) used in the treatment of hormone-sensitive cancers, such as prostate and breast cancer.[1] Its primary mechanism of action involves the downregulation of the hypothalamic-pituitary-gonadal axis.

Core Mechanism of Action

Goserelin works by initially stimulating the pituitary gland to produce luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, with continuous administration, it desensitizes the pituitary GnRH receptors, leading to a profound suppression of LH and FSH secretion.[1] In men, this results in a significant reduction in testicular testosterone production to castrate levels. In premenopausal women, it leads to a decrease in ovarian estrogen production, inducing a state of artificial menopause.[1] By depriving hormone-dependent cancer cells of their essential growth signals, goserelin effectively inhibits tumor growth.

Signaling Pathway

The signaling pathway affected by Goserelin is central to the endocrine system's control of reproductive hormone production.

References

Unveiling the Bioactive Potential of Gosferol: A Technical Guide to its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Gosferol, a furocoumarin found in plants such as Murraya koenigii, represents a class of natural products with potential therapeutic applications. While research on this compound itself is limited, significant insights into its potential biological activities can be drawn from its stereoisomer, Isothis compound. This technical guide provides an in-depth overview of the biological activity screening of Isothis compound, offering a predictive framework for understanding the potential of this compound. The data and protocols presented herein are derived from studies on Isothis compound and serve as a comprehensive resource for researchers investigating the pharmacological properties of this class of compounds.

Anti-inflammatory Activity

Isothis compound has demonstrated notable anti-inflammatory properties in cellular models. The screening of its activity has focused on key inflammatory mediators and signaling pathways.

Inhibition of Nitric Oxide (NO) Production

Isothis compound has been shown to attenuate the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug discovery.

Table 1: Inhibitory Effect of Isothis compound on NO Production in LPS-induced RAW 264.7 Cells

| Concentration (µM) | NO Production Inhibition (%) |

| 50 | Data not available |

| 100 | Significant Inhibition |

| 200 | Potent Inhibition |

Note: Specific percentage inhibition values were not provided in the source material, but the inhibitory effect was concentration-dependent and significant.

Downregulation of Pro-inflammatory Enzymes and Cytokines

Further investigation into the anti-inflammatory mechanism of Isothis compound has revealed its ability to suppress the expression of key pro-inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), at the protein level. Additionally, it has been shown to reduce the release of the pro-inflammatory cytokine, interleukin-1 beta (IL-1β).

Table 2: Effect of Isothis compound on the Expression of iNOS, COX-2, and IL-1β in LPS-induced RAW 264.7 Cells

| Target | Effect of Isothis compound Treatment |

| iNOS Protein Expression | Inhibition |

| COX-2 Protein Expression | Inhibition |

| IL-1β Release | Attenuation |

Modulation of Cellular Signaling Pathways

The anti-inflammatory effects of Isothis compound are linked to its ability to modulate intracellular signaling cascades, specifically the Mitogen-Activated Protein Kinase (MAPK) pathway.

Inhibition of ERK1/2 Phosphorylation

Isothis compound has been observed to reduce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in LPS-stimulated macrophages. The ERK1/2 signaling pathway plays a crucial role in regulating the expression of pro-inflammatory mediators.

Caption: Isothis compound's inhibition of the MAPK/ERK signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the biological activity screening of Isothis compound.

Bioactivity-Guided Fractionation and Isolation

This workflow is essential for identifying active compounds from a crude plant extract.

Caption: Workflow for bioactivity-guided isolation of Isothis compound.

Protocol:

-

Extraction: The dried and powdered plant material (e.g., seeds of Citrus junos) is extracted with a suitable solvent like methanol.

-

Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Bioassay of Fractions: Each fraction is tested for its biological activity (e.g., inhibition of NO production in LPS-stimulated RAW 264.7 cells).

-

Chromatographic Separation: The most active fraction is subjected to column chromatography (e.g., silica gel, Sephadex LH-20) to yield several sub-fractions.

-

Bioassay of Sub-fractions: The biological activity of each sub-fraction is evaluated to identify the most potent ones.

-

Purification: The active sub-fractions are further purified using techniques like preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.

-

Structure Elucidation: The chemical structure of the isolated compound is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cell Culture and Viability Assay

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Viability Assay (MTT Assay):

-

Seed RAW 264.7 cells in a 96-well plate.

-

After 24 hours, treat the cells with various concentrations of the test compound for a specified period.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the supernatant and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Nitric Oxide (NO) Production Assay

-

Seed RAW 264.7 cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. The nitrite concentration is determined from a sodium nitrite standard curve.

Western Blot Analysis for iNOS and COX-2

-

Lyse the treated cells and determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% skim milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, p-ERK, ERK, and β-actin overnight at 4°C.

-

Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β

-

Collect the cell culture supernatants from treated cells.

-

Measure the concentration of IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

The biological activity screening of Isothis compound provides a strong foundation for predicting the therapeutic potential of this compound, particularly in the context of inflammation. The detailed protocols and methodologies outlined in this guide offer a practical framework for researchers to further investigate this compound and other related furocoumarins. Future studies should focus on the direct evaluation of this compound to confirm and expand upon the promising activities observed in its isomer, paving the way for potential drug development.

The Core of Furocoumarin Biosynthesis in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furocoumarins are a class of plant secondary metabolites renowned for their diverse biological activities, including phototoxicity, antimicrobial properties, and therapeutic applications in conditions like psoriasis and vitiligo.[1] Their biosynthesis is a complex process involving multiple enzymatic steps, branching pathways, and intricate regulatory mechanisms. This technical guide provides an in-depth exploration of the core biosynthetic pathway of furocoumarins in plants, detailing the key enzymes, their mechanisms, and the experimental protocols used to elucidate this fascinating area of plant biochemistry.

Furocoumarins are structurally classified into two main types: linear and angular. This distinction arises from the position at which the furan ring is fused to the coumarin backbone.[2][3] Both linear and angular furocoumarins originate from the same precursor, umbelliferone, which is derived from the phenylpropanoid pathway.[2][3] The divergence into these two structural classes is a critical juncture in the biosynthetic pathway, dictated by the regiospecificity of prenyltransferase enzymes.[4]

The Core Biosynthetic Pathway

The biosynthesis of furocoumarins begins with the general phenylpropanoid pathway, leading to the formation of p-coumaric acid. A series of enzymatic reactions then converts p-coumaric acid to umbelliferone, the central precursor for all furocoumarins.[2][3]

From Phenylalanine to Umbelliferone

-

Phenylalanine Ammonia Lyase (PAL): The pathway initiates with the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

p-Coumaroyl-CoA 2'-hydroxylase (C2'H): A key enzyme that hydroxylates p-coumaroyl-CoA at the 2' position.

-

Lactone Formation: The resulting 2'-hydroxylated intermediate undergoes spontaneous or enzyme-assisted cyclization to form the coumarin ring of umbelliferone.

The Branching Point: Prenylation of Umbelliferone

Umbelliferone serves as the crucial branch point for the synthesis of linear and angular furocoumarins. The commitment to either pathway is determined by the position of prenylation on the umbelliferone molecule, a reaction catalyzed by specific prenyltransferases (PTs).[5]

-

Linear Furocoumarins: Umbelliferone 6-prenyltransferase (U6PT) attaches a dimethylallyl pyrophosphate (DMAPP) moiety to the C6 position of umbelliferone, yielding demethylsuberosin.[6][7]

-

Angular Furocoumarins: Umbelliferone 8-prenyltransferase (U8PT) catalyzes the prenylation at the C8 position of umbelliferone, producing osthenol.[6]

Formation of the Furan Ring: The Role of Cytochrome P450s

The subsequent steps involve the formation of the furan ring, a critical transformation catalyzed by specialized cytochrome P450 monooxygenases (CYPs).

Linear Pathway (Psoralen Biosynthesis):

-

Marmesin Synthase: This CYP enzyme, such as CYP76F112 in Ficus carica, catalyzes the oxidative cyclization of demethylsuberosin to form (+)-marmesin.[8][9]

-

Psoralen Synthase: Another CYP, for example, CYP71AJ1 in Ammi majus, cleaves the isopropyl group from (+)-marmesin to form psoralen, the parent compound of linear furocoumarins.[10][11]

Angular Pathway (Angelicin Biosynthesis):

-

Columbianetin Synthase: Osthenol is converted to (+)-columbianetin by a currently uncharacterized enzyme.

-

Angelicin Synthase: A specific CYP, such as CYP71AJ4 in Pastinaca sativa, catalyzes the formation of angelicin from (+)-columbianetin.[12]

Diversification of Furocoumarins

Following the formation of the core psoralen and angelicin structures, further diversification occurs through a series of hydroxylation and O-methylation reactions, catalyzed by other CYPs and S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs), respectively.[12][13] This leads to the production of a wide array of furocoumarin derivatives, such as bergapten, xanthotoxin, and isopimpinellin.[2][3]

Quantitative Data

The study of furocoumarin biosynthesis has generated valuable quantitative data regarding enzyme kinetics and metabolite concentrations.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Plant Source | Substrate(s) | Km (µM) | Reference(s) |

| Bergaptol O-methyltransferase | Ammi majus | S-adenosyl-L-methionine | 6.5 | [13] |

| Bergaptol | 2.8 | [13] | ||

| PsPT1 (Umbelliferone 6-prenyltransferase) | Pastinaca sativa | Dimethylallyl diphosphate | 5 ± 1 | [3] |

| Umbelliferone | 2.7 ± 0.6 | [3] | ||

| PsPT2 (Umbelliferone 8-prenyltransferase) | Pastinaca sativa | Dimethylallyl diphosphate | 7.6 ± 0.8 | [3] |

| Umbelliferone | 10 ± 1 | [3] |

Table 2: Furocoumarin Content in Various Plant Species

| Plant Species | Furocoumarin(s) | Concentration (ng/g) | Reference(s) |

| Fresh Parsley | Total Furocoumarins | 23215 | [9] |

| Grapefruit | Total Furocoumarins | 21858 | [9] |

| Lime Juice | Total Furocoumarins | 14580 | [9] |

| Grapefruit Juice | Total Furocoumarins | 95341 | [9] |

| Limes | Total Furocoumarins | 9151 | [9] |

| Celeriac Root | Psoralen | 2000 | [14] |

| Angelicin | 1800 | [14] | |

| Isopimpinellin | 1500 | [14] | |

| Xanthotoxin | 7100 | [14] | |

| Bergapten | 4500 | [14] | |

| Parsnip Root | Psoralen | 900 | [14] |

| Angelicin | 6200 | [14] | |

| Isopimpinellin | 2000 | [14] | |

| Xanthotoxin | 7100 | [14] |

Experimental Protocols

The elucidation of the furocoumarin biosynthetic pathway has relied on a combination of biochemical and molecular biology techniques.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Furocoumarin Analysis

This protocol provides a general framework for the quantitative analysis of furocoumarins in plant extracts.

1. Sample Preparation: a. Homogenize fresh or lyophilized plant material in a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof).[15][16] b. Perform solid-liquid extraction, which can be enhanced by ultrasonication or accelerated solvent extraction (ASE).[15] c. Centrifuge the extract to pellet solid debris and filter the supernatant through a 0.22 µm syringe filter. d. For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary.

2. HPLC System and Conditions: a. HPLC System: An HPLC system equipped with a diode array detector (DAD) or a fluorescence detector is recommended.[6][8] Mass spectrometry (MS) detection can provide higher sensitivity and structural information.[9] b. Column: A reversed-phase C18 column is typically used. c. Mobile Phase: A gradient of water (often with a small percentage of formic or acetic acid) and acetonitrile or methanol is commonly employed.[2] d. Detection:

- DAD: Monitor at wavelengths around 310-330 nm, where furocoumarins exhibit strong absorbance.[8]

- Fluorescence: Excitation at ~310 nm and emission at ~440-540 nm provides high sensitivity and selectivity.[17]

- MS/MS: Use electrospray ionization (ESI) in positive ion mode for sensitive and specific quantification.[9]

3. Quantification: a. Prepare a series of standard solutions of known furocoumarins (e.g., psoralen, bergapten, xanthotoxin) of high purity.[2] b. Generate a calibration curve by plotting the peak area against the concentration for each standard. c. Quantify the furocoumarins in the plant extracts by comparing their peak areas to the calibration curves.[2]

Protocol 2: Heterologous Expression and Enzyme Assay of Cytochrome P450s (e.g., Marmesin Synthase, Psoralen Synthase)

This protocol outlines the general steps for producing and functionally characterizing plant CYPs involved in furocoumarin biosynthesis.

1. Gene Cloning and Vector Construction: a. Isolate total RNA from a plant known to produce furocoumarins (e.g., Ammi majus, Ficus carica). b. Synthesize cDNA using reverse transcriptase. c. Amplify the full-length coding sequence of the target CYP gene using gene-specific primers. d. Clone the amplified cDNA into an appropriate expression vector for yeast (Saccharomyces cerevisiae) or E. coli. For membrane-bound CYPs, N-terminal modifications or fusion to a reductase partner may be necessary for functional expression in E. coli.[10][18]

2. Heterologous Expression: a. Yeast (S. cerevisiae): Transform the expression vector into a suitable yeast strain (e.g., WAT11). Grow the yeast culture and induce protein expression according to standard protocols. b. E. coli: Transform the expression vector into an expression strain (e.g., BL21(DE3)). Induce protein expression, typically with IPTG. Co-expression with a cytochrome P450 reductase (CPR) is often required for activity.[10][18]

3. Microsome Isolation (from Yeast) or Cell Lysate Preparation (from E. coli): a. Harvest the yeast or bacterial cells by centrifugation. b. For yeast, prepare microsomes by differential centrifugation. This fraction will contain the membrane-bound CYPs. c. For E. coli, prepare a cell lysate by sonication or other lysis methods.

4. Enzyme Assay: a. Set up the reaction mixture containing:

- Microsomal preparation or cell lysate containing the recombinant CYP.

- The appropriate substrate (e.g., demethylsuberosin for marmesin synthase, (+)-marmesin for psoralen synthase).

- A source of reducing equivalents, typically an NADPH-generating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

- Buffer (e.g., potassium phosphate buffer, pH 7.5). b. Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period. c. Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the products. d. Analyze the extracted products by HPLC, LC-MS, or GC-MS to identify and quantify the enzymatic product.

Protocol 3: Site-Directed Mutagenesis of CYP Enzymes

This protocol allows for the investigation of the structure-function relationship of CYPs by introducing specific amino acid changes.

1. Primer Design: a. Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the center.[19] b. The primers should have a high GC content (at least 40%) and a melting temperature (Tm) of ≥78°C.[19]

2. PCR Amplification: a. Use a high-fidelity DNA polymerase (e.g., Pfu polymerase) to amplify the entire plasmid containing the wild-type CYP gene using the mutagenic primers.[20] b. The PCR cycling parameters should be optimized for the specific plasmid and primers.

3. Digestion of Parental DNA: a. Treat the PCR product with the restriction enzyme DpnI. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.[20]

4. Transformation: a. Transform the DpnI-treated plasmid into competent E. coli cells. b. Plate the transformed cells on a selective medium and incubate to obtain colonies.

5. Verification: a. Isolate plasmid DNA from several colonies. b. Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any other unintended mutations.

Visualizations

Diagram 1: Furocoumarin Biosynthetic Pathway

Caption: Overview of the linear and angular furocoumarin biosynthetic pathways.

Diagram 2: Experimental Workflow for CYP Enzyme Characterization

References

- 1. biorxiv.org [biorxiv.org]

- 2. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. enzyme-database.org [enzyme-database.org]

- 6. Quantification of total furocoumarins in citrus oils by HPLC coupled with UV, fluorescence, and mass detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The purification and characterization of a unique cytochrome P-450 enzyme from Berberis stolonifera plant cell cultures. | Semantic Scholar [semanticscholar.org]

- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 9. Identification and Quantitation of Furocoumarins in Popularly Consumed Foods in the U.S. Using QuEChERS Extraction Coupled with UPLC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Engineering of Artificial Plant Cytochrome P450 Enzymes for Synthesis of Isoflavones by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular cloning and functional characterization of psoralen synthase, the first committed monooxygenase of furanocoumarin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Prenyltransferase. Kinetic studies of the 1'-4 coupling reaction with avian liver enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. web.vscht.cz [web.vscht.cz]

- 15. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Photosensitizing Furocoumarins: Content in Plant Matrices and Kinetics of Supercritical Carbon Dioxide Extraction [mdpi.com]

- 18. portlandpress.com [portlandpress.com]

- 19. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 20. agilent.com [agilent.com]

Furocoumarin pharmacology and toxicology review

An In-depth Technical Guide to Furocoumarin Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Introduction to Furocoumarins

Furocoumarins are a class of naturally occurring organic compounds produced by a variety of plants, most notably from the Apiaceae (e.g., celery, parsnip) and Rutaceae (e.g., citrus fruits) families.[1][2] Their chemical structure is characterized by a furan ring fused with a coumarin.[3][4] This fusion can result in two primary isomers: linear furocoumarins, such as psoralen, and angular furocoumarins, such as angelicin.[1][5] In plants, they serve as defense compounds against pathogens and predators.[3][4] From a pharmacological and toxicological standpoint, they are most recognized for their photosensitizing properties and their potent interactions with drug-metabolizing enzymes.[1][3]

Pharmacology

Furocoumarins exhibit a range of biological activities, stemming from their ability to interact with cellular macromolecules and modulate key signaling pathways.

Mechanisms of Action

The pharmacological effects of furocoumarins are diverse and depend on the specific compound and biological context. Key mechanisms include:

-

Interaction with DNA: The most studied mechanism, particularly for linear furocoumarins like psoralens, is their ability to intercalate between DNA base pairs. Upon activation by UVA light (320-400 nm), they form covalent monoadducts with pyrimidine bases (thymine and cytosine).[6] Difunctional furocoumarins can absorb a second photon to form interstrand cross-links (ICLs), which are highly cytotoxic and form the basis of PUVA (Psoralen + UVA) therapy.[6][7]

-

Enzyme Inhibition: Furocoumarins are potent inhibitors of cytochrome P450 (CYP) enzymes, particularly CYP3A4, which is responsible for the metabolism of approximately 50% of marketed drugs.[1][8] Compounds like bergamottin and 6',7'-dihydroxybergamottin, found in grapefruit juice, are mechanism-based inhibitors (also known as suicide inhibitors), where a reactive metabolite formed by the CYP enzyme covalently binds to and irreversibly inactivates it.[1][9] This leads to significant drug-drug interactions.[2][10]

-

Modulation of Signaling Pathways: Furocoumarins have been shown to influence critical cellular signaling pathways involved in inflammation, proliferation, and apoptosis. For instance, they can inhibit the activation of transcription factors like NF-κB and STAT3, and modulate kinase pathways such as PI3K/Akt and MAPK, which are often dysregulated in cancer and inflammatory diseases.[5][11][12]

Therapeutic Applications

The unique biological activities of furocoumarins have been exploited for various therapeutic purposes:

-

Dermatological Disorders: The photosensitizing properties of psoralens (e.g., 8-methoxypsoralen, 5-methoxypsoralen) are utilized in PUVA therapy to treat skin conditions like psoriasis, vitiligo, and cutaneous T-cell lymphoma.[3][9][13]

-

Anticancer Potential: By inducing apoptosis, autophagy, and cell cycle arrest, various furocoumarins have demonstrated anticancer activity in preclinical studies.[5][9][11] Their ability to inhibit CYP enzymes and drug efflux pumps also makes them potential chemosensitizers that can enhance the efficacy of other anticancer drugs.[11]

-

Anti-inflammatory and Antioxidant Effects: Several furocoumarins exhibit anti-inflammatory and antioxidant properties, suggesting potential applications in managing inflammatory conditions.[3][14]

Pharmacokinetics (ADME)

The absorption, distribution, metabolism, and excretion (ADME) of furocoumarins vary considerably depending on the specific compound, formulation, and route of administration. There is significant interindividual variability in their pharmacokinetics.[15][16]

Table 1: Pharmacokinetic Parameters of Key Furocoumarins in Humans (Oral Administration)

| Furocoumarin | Dose | Cmax (Maximum Concentration) | Tmax (Time to Cmax) | AUC (Area Under the Curve) | Notes |

| 8-Methoxypsoralen (8-MOP) | 0.5-0.7 mg/kg | 47 - 473 ng/mL[15] | 0.9 - 2.0 hours[15] | 290 - 461 ng·h/mL[15] | High interindividual variability. Micronized formulations lead to faster absorption and higher Cmax.[3][15] |

| 5-Methoxypsoralen (5-MOP) | 1.2 mg/kg | ~20 ng/mL[1] | - | ~125 ng·h/mL[1] | Data from a physiologically based pharmacokinetic (PBPK) model matched to clinical results.[1] Accumulates in the outer layers of the skin.[12] |

| Bergamottin | 6 mg | 2.1 ng/mL[10][11] | 0.8 hours[10][11] | - | Data is limited. Metabolized to 6',7'-dihydroxybergamottin.[10] |

| Bergamottin | 12 mg | 5.9 ng/mL[10][11] | 1.1 hours[10][11] | - | Increases the Cmax and AUC of co-administered drugs like felodipine.[10] |

| Psoralen | 20 mg/kg (in rats) | 83.26 ± 6.87 ng/mL (when co-administered with anastrozole)[17] | - | - | Human data is sparse. Animal studies show it can significantly increase the Cmax of other drugs.[17] |

| Angelicin | - | - | - | - | Pharmacokinetic data in humans is not well-documented in the reviewed literature. It is known to form DNA monoadducts.[] |

Cmax, Tmax, and AUC values are highly variable and depend on the study, formulation, and patient population.

Toxicology

While pharmacologically active, furocoumarins also present significant toxicological concerns, primarily related to their photosensitivity and effects on drug metabolism.

Phototoxicity and Photogenotoxicity

The primary toxic effect of many furocoumarins is phototoxicity, a reaction triggered by exposure to UVA radiation.[15]

-

Mechanism: Upon UVA activation, furocoumarins form DNA adducts and generate reactive oxygen species (ROS) like singlet oxygen.[6][19] This leads to DNA damage, cell membrane damage, and an inflammatory response.[19] The formation of DNA interstrand cross-links by linear furocoumarins is particularly damaging and is linked to the mutagenic and carcinogenic potential of these compounds.[6]

-

Clinical Manifestation: Dermal exposure followed by sunlight can cause phytophotodermatitis, characterized by erythema (redness), edema (swelling), blistering, and hyperpigmentation.[4][15]

-

Carcinogenicity: Long-term exposure, such as in PUVA therapy, is associated with an increased risk of skin cancers, including squamous cell carcinoma and melanoma.

Hepatotoxicity

Certain furocoumarins have been associated with liver toxicity, though the data is less extensive than for phototoxicity.[16]

-

Mechanism: The mechanisms are not fully elucidated but may involve the formation of reactive metabolites by liver enzymes that can cause cellular damage.[20][21] In vitro studies have shown that psoralen-containing herbal compounds can significantly increase the hepatotoxicity of drugs like paracetamol.[21]

-

Evidence: Sub-chronic studies in animal models have demonstrated that high doses of 5-MOP and 8-MOP can be hepatotoxic and nephrotoxic.[16] However, establishing a clear no-observed-adverse-effect level (NOAEL) for repeated intake in humans has not been possible.[16]

Drug Interactions

Furocoumarins are notorious for their clinically significant interactions with a wide range of pharmaceuticals.

-

Mechanism: The primary mechanism is the irreversible inhibition of intestinal and hepatic CYP3A4.[1][2] By inactivating this key drug-metabolizing enzyme, furocoumarins can dramatically increase the oral bioavailability and decrease the clearance of drugs that are CYP3A4 substrates.[8][10] This can lead to dangerously high plasma concentrations and an increased risk of adverse effects.[2][22] This phenomenon is commonly known as the "grapefruit juice effect".[2]

-

Affected Drugs: A wide range of drugs are affected, including certain statins, calcium channel blockers, immunosuppressants, and antihistamines.[11]

Table 2: Summary of Furocoumarin Toxicological Data

| Furocoumarin | Toxicological Endpoint | System/Assay | Result | Reference |

| 8-Methoxypsoralen (8-MOP) | Phototoxicity | Human | Lowest phototoxic oral dose: ~14 mg (~0.23 mg/kg) with UVA | |

| 8-Methoxypsoralen (8-MOP) | Carcinogenicity | Rat (2-year study) | Lowest tested dose (37.5 mg/kg/day) was nephrotoxic and carcinogenic | [16] |

| 5-Methoxypsoralen (5-MOP) | Hepatotoxicity | Dog (sub-chronic) | 48 mg/kg/day was hepatotoxic | [16] |

| Bergamottin | CYP3A4 Inhibition | In vitro (recombinant) | Mechanism-based inactivator; Kᵢ = 7.7 µM | [9] |

| Bergaptol | CYP3A4 Inhibition | In vitro | IC₅₀ = 24.92 - 77.50 µM | |

| Psoralens (general) | Photogenotoxicity | In vitro / In vivo | Form DNA monoadducts and interstrand cross-links upon UVA exposure | [6] |

Key Signaling Pathways and Mechanisms

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments used to assess the pharmacology and toxicology of furocoumarins.

In Vitro Phototoxicity: 3T3 Neutral Red Uptake (NRU) Assay (OECD 432)

This assay is the regulatory standard for identifying the phototoxic potential of a substance.[7][23]

-

Objective: To compare the cytotoxicity of a furocoumarin in the presence versus the absence of a non-cytotoxic dose of UVA light.[24]

-

Cell Line: Balb/c 3T3 mouse fibroblasts.[23]

-

Principle: Cytotoxicity is measured by the concentration-dependent reduction in the uptake of the vital dye Neutral Red (NR) by lysosomes of viable cells.[7][21] A substance is considered phototoxic if its cytotoxicity increases upon exposure to UVA light.[24]

-

Methodology:

-

Cell Plating: Seed Balb/c 3T3 cells into two identical 96-well plates and incubate for 24 hours to allow for the formation of a semi-confluent monolayer.[24]

-

Pre-incubation: Remove the culture medium and add medium containing various concentrations of the test furocoumarin (typically 8 different concentrations) to both plates. A solvent control is also included. Incubate the plates for 1 hour.[24]

-

Irradiation: Expose one plate (+UVA) to a non-cytotoxic dose of UVA (typically 5 J/cm²). Keep the second plate (-UVA) in the dark for the same duration.[21]

-

Incubation: Wash the cells and replace the treatment medium with fresh culture medium. Incubate both plates for another 24 hours.[24]

-

Neutral Red Uptake: Incubate the cells with a medium containing Neutral Red for 3 hours. The dye is taken up and accumulates in the lysosomes of viable cells.[23]

-

Extraction & Measurement: Wash the cells, then extract the dye from the viable cells using a destain solution (e.g., ethanol/acetic acid). Measure the absorbance of the extracted dye using a spectrophotometer.[23]

-

-

Data Analysis:

-

Calculate cell viability at each concentration relative to the solvent control for both the +UVA and -UVA plates.

-

Determine the IC₅₀ value (concentration that reduces viability by 50%) for both conditions.

-

The Photo-Irritation-Factor (PIF) is calculated by comparing the IC₅₀ values (PIF = IC₅₀ [-UVA] / IC₅₀ [+UVA]). A PIF > 5 suggests a high phototoxic potential.

-

In Vitro CYP450 Inhibition Assay (Fluorogenic Method)

This high-throughput assay is used to screen for potential drug-drug interactions early in development.[13][25]

-

Objective: To determine the concentration of a furocoumarin required to inhibit 50% (IC₅₀) of the activity of a specific CYP isoform (e.g., CYP3A4, 2D6, 2C9).

-

Materials: Recombinant human CYP enzymes (microsomes), a fluorogenic probe substrate specific to the CYP isoform, and an NADPH-generating system to initiate the reaction.[26]

-

Principle: A non-fluorescent (or weakly fluorescent) probe substrate is metabolized by the active CYP enzyme into a highly fluorescent product. An inhibitor will compete with the substrate or otherwise block enzyme activity, leading to a decrease in the fluorescent signal.[25]

-

Methodology:

-

Plate Setup: In a 96-well microplate, add buffer, the recombinant CYP enzyme, and a range of concentrations of the test furocoumarin. Include a positive control inhibitor and a no-inhibitor (vehicle) control.[26]

-

Pre-incubation: Pre-incubate the plate to allow the furocoumarin to interact with the enzyme.

-

Reaction Initiation: Add a solution containing the specific fluorogenic substrate and the NADPH-generating system to all wells to start the enzymatic reaction.[26]

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., acetonitrile or a strong base).[26]

-

Fluorescence Reading: Read the fluorescence intensity of the product on a microplate fluorometer at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract background fluorescence (wells without enzyme or NADPH).

-

Calculate the percent inhibition for each furocoumarin concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the furocoumarin concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

In Vitro Hepatotoxicity Assay Using HepG2 Cells

This assay provides an initial screen for a compound's potential to cause liver damage.[20]

-

Objective: To assess the cytotoxicity and underlying mechanisms of furocoumarin-induced toxicity in a human liver-derived cell line.

-

Cell Line: HepG2 human hepatocarcinoma cells. While they have lower metabolic activity than primary hepatocytes, they are a robust and widely used model.[20][27]

-

Principle: Cells are exposed to the test compound, and multiple endpoints are measured to assess cell health, including cell viability, mitochondrial function, oxidative stress, and apoptosis.[8]

-

Methodology:

-

Cell Culture: Culture HepG2 cells in appropriate media and plate them in 96- or 384-well plates. Allow them to attach and grow for 24 hours.[27]

-

Compound Treatment: Treat the cells with a range of concentrations of the test furocoumarin for a specified duration (e.g., 24, 48, or 72 hours).[27]

-

Endpoint Measurement (Multiplexed): After incubation, perform a series of assays, often using high-content screening (HCS) platforms. Common endpoints include:

-

Cell Viability: Measure ATP content (e.g., CellTiter-Glo®) or membrane integrity (LDH release).

-

Mitochondrial Health: Use fluorescent dyes like TMRM or JC-1 to measure mitochondrial membrane potential.

-

Oxidative Stress: Use probes like CellROX® Green to detect the generation of reactive oxygen species (ROS).

-

Apoptosis: Measure caspase-3/7 activation or use Annexin V staining to detect early apoptotic events.

-

Nuclear Morphology: Stain nuclei with Hoechst dye to assess changes in size, condensation, or fragmentation.[8]

-

-

-

Data Analysis:

-

For each endpoint, generate dose-response curves.

-

Calculate AC₅₀ (concentration causing 50% of maximal activity) or IC₅₀ values.

-

A comprehensive toxicological profile is created by comparing the responses across the different endpoints, which can provide insights into the mechanism of toxicity.

-

Detection of Furocoumarin-DNA Adducts

These methods are used to directly measure the primary molecular lesion responsible for phototoxicity.

-

Objective: To detect and quantify the formation of covalent adducts between a furocoumarin and DNA following UVA irradiation.

-

Principle: A variety of sensitive techniques can be used, each with its own advantages.[28][29]

-

Methodologies:

-

³²P-Postlabeling: This is a highly sensitive method. DNA is isolated from treated cells, digested into individual nucleotides, and the adducted nucleotides are then radiolabeled with ³²P-ATP. The labeled adducts are separated by thin-layer chromatography (TLC) or HPLC and quantified by their radioactivity.[29]

-

Mass Spectrometry (LC-MS/MS): This powerful technique provides structural information and accurate quantification. DNA is digested, and the adducted nucleosides are separated by liquid chromatography and then identified and quantified by tandem mass spectrometry based on their specific mass-to-charge ratio and fragmentation patterns.[29]

-

Fluorescence-Based Methods: Some methods leverage changes in DNA properties. For example, a quantitative PCR (qPCR) based assay can be used where the formation of adducts, particularly interstrand cross-links, inhibits DNA polymerase, leading to a reduction in PCR amplification that can be quantified in real-time.[19] Another approach uses fluorescent dyes that bind to DNA; the presence of adducts can alter the DNA melting temperature or conformation, which can be detected.[19]

-

Immunoassays (ELISA): This method uses antibodies that are specific to a particular DNA adduct. DNA from treated samples is immobilized on a plate, and the specific antibody is used to detect and quantify the amount of adduct present, typically via a colorimetric or fluorescent secondary antibody.[28]

-

-

Data Analysis: Data is typically expressed as the number of adducts per 10⁶ or 10⁸ normal nucleotides, allowing for a quantitative comparison of the DNA-damaging potential of different furocoumarins and treatment conditions.

References

- 1. Pharmacokinetics, Pharmacodynamics and Dermal Distribution of 5-Methoxypsoralen Based on a Physiologically Based Pharmacokinetic Model to Support Phytotherapy Using Brosimum gaudichaudii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic and clinical comparison of two 8-methoxypsoralen brands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of 8-methoxypsoralen in serum and suction blister fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spectrofluorimetric determination of 5-methoxypsoralen pharmacokinetic in patients' serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The pharmacokinetics of 8-methoxypsoralen following i.v. administration in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oecd.org [oecd.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Inactivation of cytochrome P450 3A4 by bergamottin, a component of grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bergamottin contribution to the grapefruit juice-felodipine interaction and disposition in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Plasma and skin concentration of 5-methoxypsoralen in psoriatic patients after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 15. [Pharmacokinetic comparison of 3 8-methoxypsoralen preparations and clinical aspects] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Clinical pharmacokinetics of methoxsalen and other psoralens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 19. Real-time fluorescence-based detection of furanocoumarin photoadducts of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 3.3. Hepatotoxicity [bio-protocol.org]

- 21. iivs.org [iivs.org]

- 22. oecd.org [oecd.org]

- 23. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 24. nucro-technics.com [nucro-technics.com]

- 25. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 26. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Methods for the detection of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Methods of DNA adduct determination and their application to testing compounds for genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent Anti-inflammatory Effects of Furocoumarin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furocoumarins, a class of naturally occurring heterocyclic compounds, have garnered significant attention for their diverse pharmacological activities. This technical guide delves into the compelling anti-inflammatory properties of various furocoumarin derivatives. It provides a comprehensive overview of their mechanisms of action, focusing on the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK). This document summarizes quantitative data from in-vitro and in-vivo studies in structured tables for comparative analysis and presents detailed experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the scientific principles and methodologies.

Introduction

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Furocoumarins, found in various plant species, have emerged as promising candidates for the development of novel anti-inflammatory therapeutics.[1][2] These compounds, characterized by a furan ring fused with a coumarin scaffold, exhibit a broad spectrum of biological activities.[3][4] This guide focuses on the anti-inflammatory potential of prominent furocoumarin derivatives, including psoralen, angelicin, bergapten, xanthotoxin, and imperatorin.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of furocoumarin derivatives are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. The most well-documented mechanisms involve the inhibition of the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB transcription factor plays a pivotal role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5][6] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[5]

Several furocoumarin derivatives have been shown to inhibit NF-κB activation.[8][9][10] For instance, imperatorin has been demonstrated to suppress the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB in LPS-stimulated RAW 264.7 macrophages.[11][12] Angelicin also exerts its anti-inflammatory effects by inhibiting the NF-κB pathway.[10][13][14]

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial in transducing extracellular signals to cellular responses, including inflammation.[15][16] The activation of these pathways by inflammatory stimuli leads to the production of pro-inflammatory mediators.

Furocoumarin derivatives can modulate MAPK signaling to exert their anti-inflammatory effects.[17] For example, angelicin has been shown to block the phosphorylation of p38 MAPK and JNK in LPS-induced acute lung injury models.[14] Xanthotoxol has also been found to suppress the LPS-stimulated phosphorylation of p38 MAPK and JNK in RAW 264.7 cells.[18][19]

Quantitative Anti-inflammatory Data

The following tables summarize the quantitative data on the anti-inflammatory effects of various furocoumarin derivatives from in-vitro and in-vivo studies.

Table 1: In-Vitro Anti-inflammatory Activity of Furocoumarin Derivatives

| Furocoumarin Derivative | Assay System | Target | IC50 / Inhibition | Reference |

| Imperatorin | LPS-stimulated RAW 264.7 cells | NO Production | IC50: 47.2 µM | [1] |

| Imperatorin | LPS-stimulated RAW 264.7 cells | PGE2 Production | Significant inhibition at 25-100 µmol | [20] |

| Imperatorin | Zymosan-treated alveolar macrophages | IKK Phosphorylation | Reduction to 1.02-fold of control at 15 µg/mL | [21] |

| Angelicin | LPS-stimulated RAW 264.7 cells | TNF-α Production | Marked downregulation | [14] |

| Angelicin | LPS-stimulated RAW 264.7 cells | IL-6 Production | Marked downregulation | [14] |

| Angelicin | LPS-treated BV2 microglia | NO Production | Significant suppression | [22] |

| Xanthotoxol | LPS-stimulated RAW 264.7 cells | PGE2 Production | 93.24% reduction at 250 µM | [23] |

| Xanthotoxol | LPS-stimulated RAW 264.7 cells | IL-6 Production | Concentration-dependent inhibition | [23] |

| Bergapten | LPS-activated RAW 264.7 cells | Nitrite Production | Effective suppression | [24] |

| Psoralen | LPS-treated BV-2 microglia | NO Production | Weak suppression | [22] |

| DCH1 (Synthetic) | COX-1 Inhibition Assay | COX-1 | IC50: 123.30 µg/ml | |

| DCH1 (Synthetic) | COX-2 Inhibition Assay | COX-2 | IC50: 102.10 µg/ml | |

| Isopropyl analog of TMA | NF-κB/DNA interaction | NF-κB | IC50: 7.4 µmol/L | [4] |

NO: Nitric Oxide; PGE2: Prostaglandin E2; TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6; COX: Cyclooxygenase; LPS: Lipopolysaccharide; IC50: Half-maximal inhibitory concentration.

Table 2: In-Vivo Anti-inflammatory Activity of Furocoumarin Derivatives

| Furocoumarin Derivative | Animal Model | Dosage | Effect | Reference |

| Imperatorin | Dimethylbenzene-induced ear edema (mice) | 15, 30, 60 mg/kg | Significant dose-dependent inhibition | [11] |

| Imperatorin | Acetic acid-induced vascular permeability (mice) | 15, 30, 60 mg/kg | Significant dose-dependent inhibition | [11] |

| Imperatorin | Cotton pellet-induced granuloma (rats) | 15, 30, 60 mg/kg | Significant reduction in granuloma weight | [11] |

| Angelicin | LPS-induced acute lung injury (mice) | Not specified | Decreased inflammatory cells and MPO activity | [14] |

| 4-Hydroxycoumarin | Carrageenan-induced paw edema (mice) | 25, 50, 75 mg/kg | Reduced paw edema | [25] |

MPO: Myeloperoxidase.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory effects of furocoumarin derivatives.

In-Vitro Assay: LPS-Induced Inflammation in RAW 264.7 Macrophages

This assay is widely used to screen for anti-inflammatory activity by measuring the inhibition of pro-inflammatory mediators in cultured macrophages.

Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells in 96-well or 24-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the furocoumarin derivative for 1-2 hours.

-

Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS; typically 1 µg/mL) for a specified period (e.g., 24 hours).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify the levels of cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Gene Expression (iNOS, COX-2): Analyze the mRNA expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) using quantitative real-time PCR (qRT-PCR).

-

Protein Expression: Determine the protein levels of iNOS, COX-2, and phosphorylated signaling proteins (e.g., p-IκBα, p-p38) by Western blotting.

-

In-Vivo Assay: Carrageenan-Induced Paw Edema in Rodents

This is a classic and reliable model of acute inflammation to evaluate the in-vivo efficacy of anti-inflammatory compounds.[26][27][28]

Methodology:

-

Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into groups: a control group, a positive control group (e.g., treated with indomethacin), and treatment groups receiving different doses of the furocoumarin derivative.[27]

-

Compound Administration: Administer the furocoumarin derivative or the control vehicle (e.g., saline, DMSO) orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[26][29]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[29]

-

Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group.

Conclusion and Future Directions

Furocoumarin derivatives represent a promising class of natural compounds with potent anti-inflammatory properties. Their ability to modulate key inflammatory signaling pathways, particularly NF-κB and MAPK, underscores their therapeutic potential for a range of inflammatory disorders. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals.

Future research should focus on structure-activity relationship (SAR) studies to design and synthesize novel furocoumarin derivatives with enhanced efficacy and reduced side effects. Further in-depth mechanistic studies are also warranted to fully elucidate the molecular targets of these compounds. Ultimately, well-designed clinical trials will be crucial to translate the promising preclinical findings into effective anti-inflammatory therapies for human diseases.

References

- 1. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Cancer and Anti-Inflammatory Potential of Furanocoumarins from Ammi majus L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis and applications of furocoumarin derivatives [ccspublishing.org.cn]

- 5. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]

- 6. globalsciencebooks.info [globalsciencebooks.info]

- 7. Pharmacological mechanism underlying anti-inflammatory properties of two structurally divergent coumarins through the inhibition of pro-inflammatory enzymes and cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a novel furocoumarin derivative inhibiting NF-κB dependent biological functions: design, synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Virtual screening against nuclear factor κB (NF-κB) of a focus library: Identification of bioactive furocoumarin derivatives inhibiting NF-κB dependent biological functions involved in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Angelicin—A Furocoumarin Compound With Vast Biological Potential [frontiersin.org]

- 11. Imperatorin possesses notable anti-inflammatory activity in vitro and in vivo through inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Angelicin regulates LPS-induced inflammation via inhibiting MAPK/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 6-Methylcoumarin Promotes Melanogenesis through the PKA/CREB, MAPK, AKT/PI3K, and GSK3β/β-Catenin Signaling Pathways [mdpi.com]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. A Novel Furocoumarin Derivative, 5-((diethylamino)me-13 thyl)-3-phenyl-7H-furo [3,2-g] chromen-7-one Upregulates Melanin Synthesis via the Activation of cAMP/PKA and MAPKs Signal Pathway: In Vitro and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

- 23. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]

- 25. preprints.org [preprints.org]

- 26. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 27. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 29. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

Furocoumarins: A Technical Guide to Their Antimicrobial Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furocoumarins, a class of naturally occurring organic compounds found in various plants, have garnered significant scientific interest for their broad spectrum of biological activities. This technical guide provides an in-depth exploration of the antimicrobial properties of furocoumarins, presenting a comprehensive overview of their efficacy against a range of pathogenic bacteria, fungi, and viruses. The document details the primary mechanisms of antimicrobial action, including DNA intercalation and adduct formation, inhibition of microbial enzymes, and disruption of cellular signaling pathways such as quorum sensing. Furthermore, this guide furnishes detailed experimental protocols for key assays used to evaluate antimicrobial potential and presents quantitative data in structured tables for comparative analysis. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the subject matter.

Introduction

The rise of antimicrobial resistance poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents. Furocoumarins, which are secondary metabolites produced by plants as a defense mechanism, represent a promising source of such agents.[1][2] Their chemical structure, consisting of a furan ring fused with a coumarin, allows for a variety of biological interactions.[2] This guide aims to provide a technical and comprehensive resource for researchers and professionals in the field of drug development, focusing on the antimicrobial applications of furocoumarins.

Mechanisms of Antimicrobial Action

Furocoumarins exert their antimicrobial effects through several distinct mechanisms, often dependent on their chemical structure and the presence of ultraviolet (UVA) light.

DNA Intercalation and Photoreactivity

A primary mechanism of action for many furocoumarins, particularly linear furocoumarins like psoralens, is their ability to intercalate into DNA.[3] Upon activation by UVA radiation, these compounds can form covalent cross-links with pyrimidine bases (thymine and cytosine) in the DNA double helix.[3] This cross-linking disrupts DNA replication and transcription, ultimately leading to microbial cell death. This photoactivated mechanism is particularly effective against bacteria and fungi.[4]

Inhibition of DNA Polymerization

Certain furocoumarins can directly inhibit DNA polymerization, a crucial process for microbial replication.[3] This inhibition can occur independently of photoactivation and is suggested to be specific to DNA with high adenine and thymine (AT) content, which may contribute to their antifungal specificity.[3]

Inhibition of Protein Synthesis

Some furocoumarins have been identified as inhibitors of bacterial protein synthesis.[5] This mechanism involves the blockage of the translation process, preventing the synthesis of essential proteins required for microbial survival and growth.

Disruption of Quorum Sensing and Biofilm Formation

Data Presentation: Antimicrobial Activity of Furocoumarins

The following tables summarize the quantitative data on the antimicrobial activity of various furocoumarins against a selection of pathogenic microorganisms.

Table 1: Antibacterial Activity of Furocoumarins (Minimum Inhibitory Concentration - MIC in µg/mL)

| Furocoumarin | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Other Bacteria | Reference(s) |

| Psoralen | 16 - 32 | >256 | - | P. gingivalis: 6.25 | [9][10] |

| Angelicin | - | - | - | P. gingivalis: 3.125 | [9] |

| Bergapten | - | >256 | - | - | [11] |

| Xanthotoxin | 50 | 80 | 80 | Bacillus subtilis: 50 | [12] |

| Imperatorin | 40 | 40 | - | Klebsiella pneumoniae: 40 | [13] |

| Isoimperatorin | 150 | - | 150 | Bacillus subtilis: 150 | [6] |